molecular formula C35H68O5 B116975 Glycerol-d5 1,3-Dipalmitate CAS No. 65615-82-9

Glycerol-d5 1,3-Dipalmitate

Cat. No. B116975
CAS RN: 65615-82-9
M. Wt: 573.9 g/mol
InChI Key: GFAZGHREJPXDMH-YYRBTATQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerol-d5 1,3-Dipalmitate is a chemical compound that is commonly used in research and analytical laboratories . It is a deuterated version of glycerol 1,3-dipalmitate, which is a type of ester formed by the reaction of glycerol with two molecules of palmitic acid . This compound is primarily used in research to study the metabolism and synthesis of lipids in cells, tissues, and organisms . It is also used as a standard for lipid analysis and as a reference material for nuclear magnetic resonance (NMR) spectroscopy .


Synthesis Analysis

The synthesis of Glycerol-d5 1,3-Dipalmitate involves the reaction of glycerol with two molecules of palmitic acid . The deuterated form of this compound is created by replacing five hydrogen atoms with deuterium, which is a stable isotope of hydrogen .


Molecular Structure Analysis

The molecular formula of Glycerol-d5 1,3-Dipalmitate is C35D5H63O5 . Its molecular weight is 573.94 . The IUPAC name for this compound is (1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate .


Chemical Reactions Analysis

Glycerol-d5 1,3-Dipalmitate is a type of ester that is formed by the reaction of glycerol with two molecules of palmitic acid . The deuterated form of this compound is created by replacing five hydrogen atoms with deuterium .


Physical And Chemical Properties Analysis

Glycerol-d5 1,3-Dipalmitate is a white, crystalline powder that is soluble in organic solvents like ethanol and chloroform . It has a molecular weight of 668.94 g/mol and a melting point of 66-68°C . This compound is relatively stable and can be stored at room temperature for long periods of time .

Scientific Research Applications

Acyl Migration Studies

Research on acyl migration has explored the behavior of 1,2-dipalmitoyl-sn-glycerol (1,2-DPG) converting to 1,3-dipalmitoylglycerol (1,3-DPG) in various conditions. This study provides insights into the isomerization process, crucial for understanding the chemical behavior of glycerol derivatives like Glycerol-d5 1,3-Dipalmitate (Kodali et al., 1990).

Neuroprotective Properties

Glycerol 1,3-dipalmitate (GD) derived from Lactobacillus paracasei has been shown to have neuroprotective properties. It helps in reducing oxidative stress and inflammatory response in neuronal cells, which could be relevant for Glycerol-d5 1,3-Dipalmitate applications (Cheng & Pan, 2017).

Phase-Transition Properties

The phase-transition properties of glycerol-dipalmitate lipid bilayers have been investigated, which is pertinent for understanding the physical properties of Glycerol-d5 1,3-Dipalmitate in various applications, particularly in the formation and stability of lipid bilayers (Laner & Hünenberger, 2015).

Glycerol Metabolism

Studies on glycerol metabolism in the production of 1,3-Propanediol by Klebsiella oxytoca have implications for understanding the metabolic pathways that could involve Glycerol-d5 1,3-Dipalmitate as a potential substrate or product (Zhang et al., 2012).

Emulsifier Analysis in Milk

Glycerol 1,3-dipalmitate has been analyzed as an emulsifier in milk, demonstrating its potential application in food science and technology (Luo et al., 2021).

Polymorphism Studies

The polymorphism of diglycerides, including 1,3-dipalmitin and 1,2-dipalmitoyl-sn-glycerol, has been extensively studied. This research is significant for understanding the structural and physical properties of glycerol derivatives like Glycerol-d5 1,3-Dipalmitate (Shannon et al., 1992).

Deuterium and Phosphorus NMR Studies

Research involving deuterium and phosphorus nuclear magnetic resonance on bilayers of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol provides insights relevant to the analysis of Glycerol-d5 1,3-Dipalmitate, particularly in the context of its structural properties in bilayers (Wohlgemuth et al., 1980).

Biochemical and Pharmacokinetic Studies

Studies on the biochemistry and pharmacokinetics of glycerol, including its role in metabolism and potential clinical applications, could be extended to explore the properties of Glycerol-d5 1,3-Dipalmitate (Robergs & Griffin, 1998).

Future Directions

Glycerol-d5 1,3-Dipalmitate is a valuable tool in research and analytical laboratories. Its use in studying lipid metabolism and synthesis, as well as its role as a standard for lipid analysis and a reference material for NMR spectroscopy, make it a compound of interest for future research .

properties

IUPAC Name

(1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZGHREJPXDMH-YYRBTATQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol-d5 1,3-Dipalmitate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glycerol-d5 1,3-Dipalmitate
Reactant of Route 2
Reactant of Route 2
Glycerol-d5 1,3-Dipalmitate
Reactant of Route 3
Reactant of Route 3
Glycerol-d5 1,3-Dipalmitate
Reactant of Route 4
Reactant of Route 4
Glycerol-d5 1,3-Dipalmitate
Reactant of Route 5
Reactant of Route 5
Glycerol-d5 1,3-Dipalmitate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Glycerol-d5 1,3-Dipalmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.